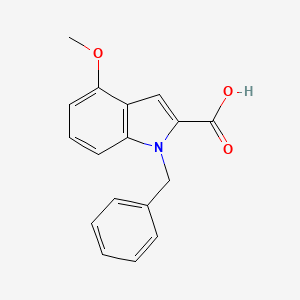1-Benzyl-4-methoxy-1H-indole-2-carboxylic acid
CAS No.: 1048660-06-5
Cat. No.: VC11700113
Molecular Formula: C17H15NO3
Molecular Weight: 281.30 g/mol
* For research use only. Not for human or veterinary use.

Specification
| CAS No. | 1048660-06-5 |
|---|---|
| Molecular Formula | C17H15NO3 |
| Molecular Weight | 281.30 g/mol |
| IUPAC Name | 1-benzyl-4-methoxyindole-2-carboxylic acid |
| Standard InChI | InChI=1S/C17H15NO3/c1-21-16-9-5-8-14-13(16)10-15(17(19)20)18(14)11-12-6-3-2-4-7-12/h2-10H,11H2,1H3,(H,19,20) |
| Standard InChI Key | BDHGXFNOQCPBBZ-UHFFFAOYSA-N |
| SMILES | COC1=CC=CC2=C1C=C(N2CC3=CC=CC=C3)C(=O)O |
| Canonical SMILES | COC1=CC=CC2=C1C=C(N2CC3=CC=CC=C3)C(=O)O |
Introduction
Chemical Structure and Molecular Characteristics
Core Indole Scaffold
The indole nucleus consists of a bicyclic structure with a six-membered benzene ring fused to a five-membered nitrogen-containing pyrrole ring. Substitutions at specific positions significantly influence electronic distribution, steric effects, and biological interactions . In 1-benzyl-4-methoxy-1H-indole-2-carboxylic acid:
-
1-position: A benzyl group (-CH₂C₆H₅) enhances lipophilicity and may facilitate receptor binding via π-π interactions .
-
4-position: A methoxy group (-OCH₃) introduces electron-donating effects, altering reactivity and potential metabolic stability .
-
2-position: The carboxylic acid (-COOH) enables hydrogen bonding and salt formation, critical for solubility and pharmacological activity.
Table 1: Comparative Structural Features of Indole Derivatives
| Compound | 1-Substituent | 4-Substituent | 2-Substituent | Molecular Weight (g/mol) |
|---|---|---|---|---|
| 1-Benzyl-4-methoxy-1H-indole-2-carboxylic acid | Benzyl | Methoxy | Carboxylic acid | 311.34 |
| 1-Benzyl-5,6,7-trimethoxy-1H-indole-2-carboxylic acid | Benzyl | Trimethoxy | Carboxylic acid | 341.36 |
| 6-(Benzyloxy)-1H-indole-2-carboxylic acid | H | - | Carboxylic acid | 267.28 |
The molecular formula of 1-benzyl-4-methoxy-1H-indole-2-carboxylic acid is C₁₇H₁₅NO₃, derived by modifying substituents in analogous structures .
Synthesis and Chemical Reactivity
Synthetic Pathways
While no direct synthesis of 1-benzyl-4-methoxy-1H-indole-2-carboxylic acid is documented, a plausible route involves:
-
Vilsmeier-Haack Formylation: Introducing a formyl group to indole at the 3-position, followed by oxidation to a carboxylic acid .
-
N-Benzylation: Protection of the indole nitrogen using benzyl bromide in dry DMF, as demonstrated for 1-benzyl-1H-indole-3-carboxylic acid .
-
Methoxy Group Introduction: Electrophilic substitution or nucleophilic aromatic substitution to install the methoxy group at the 4-position .
Key Reaction Steps:
-
Oxidation of Aldehyde to Carboxylic Acid: Treatment with KMnO₄ in acetone-water (1:1) converts the aldehyde to a carboxylic acid, yielding 80% efficiency in related compounds .
-
Regioselective Methoxylation: Directed ortho-metallation or use of directing groups ensures precise substitution at the 4-position .
Biological Activities and Mechanisms
Anti-Juvenile Hormone (Anti-JH) Activity
Ethyl 4-[(1-substituted indol-2-yl)methoxy]benzoates demonstrate dose-dependent anti-JH effects in silkworm larvae, inducing precocious metamorphosis . The benzyl and methoxy substituents in 1-benzyl-4-methoxy-1H-indole-2-carboxylic acid may enhance binding to JH receptors or interfere with JH biosynthesis.
Table 2: Biological Activity of Selected Indole Derivatives
Pharmacological and Industrial Applications
Drug Development
The carboxylic acid moiety enables salt formation with amines, improving bioavailability. Potential applications include:
-
Antiretroviral agents: Targeting HIV-1 integrase.
-
Antifungal agents: Disrupting fungal cell wall synthesis via cytochrome P450 inhibition.
Agricultural Chemistry
Indole derivatives modulate insect hormone systems, offering pest control strategies. For example, anti-JH compounds disrupt larval development, reducing pest populations .
Challenges and Future Directions
Synthetic Optimization
Current methods for analogous compounds suffer from moderate yields (75–80%) . Future work should explore:
-
Catalytic C-H functionalization for direct methoxylation.
-
Flow chemistry to enhance reaction efficiency and scalability.
Target Validation
While structural analogs show promise, dedicated studies on 1-benzyl-4-methoxy-1H-indole-2-carboxylic acid are needed to:
-
Characterize binding affinities for HIV-1 integrase or JH receptors.
-
Assess in vivo toxicity and pharmacokinetic profiles.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume